
ZM39923
Descripción general
Descripción
ZM-39923 es un compuesto químico conocido por sus efectos inhibitorios sobre la Janus quinasa 3 (JAK3) y la transglutaminasa tisular (TGM2). Tiene una fórmula molecular de C23H25NO y un peso molecular de 331,45 g/mol . Este compuesto se utiliza principalmente en la investigación científica para estudiar sus efectos sobre diversas vías biológicas y sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ZM-39923 implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación de la estructura central: La estructura central de ZM-39923 normalmente se forma mediante una serie de reacciones de condensación que implican cetonas aromáticas y aminas.
Modificaciones del grupo funcional: Los pasos posteriores implican la introducción de grupos funcionales específicos para lograr las propiedades químicas deseadas. Esto puede incluir halogenación, nitración u otras modificaciones.
Purificación: El producto final se purifica mediante técnicas como la recristalización o la cromatografía para asegurar una alta pureza.
Métodos de producción industrial
La producción industrial de ZM-39923 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
Reacciones por lotes: Se llevan a cabo reacciones por lotes a gran escala en reactores industriales, asegurando un control preciso sobre las condiciones de reacción, como la temperatura, la presión y el pH.
Síntesis en flujo continuo: En algunos casos, se puede emplear la síntesis en flujo continuo para mejorar la eficiencia y el rendimiento.
Control de calidad: Se implementan rigurosas medidas de control de calidad para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
ZM-39923 experimenta diversas reacciones químicas, que incluyen:
Oxidación: ZM-39923 puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir ZM-39923 en formas reducidas, alterando sus propiedades químicas.
Sustitución: Las reacciones de sustitución, como la halogenación o la nitración, pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4).
Sustitución: La halogenación se puede lograr utilizando halógenos (Cl2, Br2) en presencia de catalizadores.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Cancer Research
ZM39923 has been investigated for its role in cancer treatment, particularly in squamous cell carcinoma of the head and neck (SCCHN). In studies, this compound significantly inhibited the migration and invasion of cancer cells induced by the chemokine ligand CCL19 through the CCR7 receptor pathway. The wound healing assay demonstrated that this compound effectively blocked CCL19-induced Jak3 phosphorylation, leading to reduced cell motility .
Study Focus | Findings |
---|---|
SCCHN Cell Migration | This compound inhibited migration by blocking CCR7-mediated Jak3 activation. |
Invasion Assays | Reduced invasion capabilities were observed when treated with this compound compared to controls. |
Neurodegenerative Diseases
Research indicates that this compound may have protective effects in models of neurodegeneration. In a Drosophila model of Machado-Joseph disease, this compound prevented early death, suggesting a potential neuroprotective role through inhibition of JAK3 activity .
Model | Effect of this compound |
---|---|
Drosophila Machado-Joseph Disease | Prevented early mortality; potential neuroprotective effects. |
Autoimmune Disorders
As a JAK3 inhibitor, this compound has implications for treating autoimmune diseases where JAK signaling is dysregulated. Its selective inhibition may help modulate immune responses without broadly suppressing the immune system.
Case Study 1: Inhibition of TGM2 Activity
In vitro studies demonstrated that this compound inhibits TGM2 activity with an IC50 of 25 nM in the absence of DTT, highlighting its potential as a therapeutic agent for conditions involving TGM2 dysregulation .
Case Study 2: Inhibition in Cancer Cell Lines
A comprehensive screening revealed that this compound was one of the most potent inhibitors among tested compounds against various cancer cell lines, showing significant inhibition at nanomolar concentrations .
Mecanismo De Acción
ZM-39923 ejerce sus efectos inhibiendo la actividad de JAK3 y TGM2. La inhibición de JAK3 interrumpe la vía de señalización JAK-STAT, que es crucial para diversos procesos celulares como la proliferación, la diferenciación y la apoptosis . Al inhibir TGM2, ZM-39923 afecta los procesos de entrecruzamiento de proteínas y adhesión celular .
Comparación Con Compuestos Similares
Compuestos similares
Tofacitinib: Otro inhibidor de JAK utilizado en el tratamiento de la artritis reumatoide.
Ruxolitinib: Un inhibidor de JAK1/2 utilizado para la mielofibrosis y la policitemia vera.
Baricitinib: Un inhibidor de JAK1/2 utilizado para la artritis reumatoide.
Singularidad de ZM-39923
ZM-39923 es único debido a su doble acción inhibitoria sobre JAK3 y TGM2. Esta doble inhibición proporciona una gama más amplia de efectos biológicos en comparación con otros inhibidores de JAK, lo que la convierte en una herramienta valiosa en la investigación científica .
Actividad Biológica
ZM39923, also known as a potent inhibitor of Janus kinase 3 (JAK3) and human tissue transglutaminase (TGM2), has garnered significant attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms, efficacy, and implications in disease treatment.
Chemical Profile
- Chemical Name: 3-benzylisopropylamino-1-naphthalen-2-yl-propan-1-one hydrochloride
- Molecular Formula: C₁₈H₂₃ClN₂O
- Purity: ≥99%
- Solubility: ≥2.5 mg/mL in various solvents
This compound functions primarily as a selective inhibitor of JAK3, a member of the Janus kinase family involved in cytokine signaling pathways. It exhibits a high affinity for JAK3 with a pIC50 value of 7.1, indicating strong inhibitory potential. Additionally, it inhibits TGM2 with an IC50 value of 10 nM, demonstrating its capability to modulate protein crosslinking activities critical in various physiological processes.
Biological Activity Summary
Target | pIC50/IC50 Value | Remarks |
---|---|---|
JAK3 | 7.1 | Potent selective inhibition |
TGM2 | 10 nM | Direct inhibition; involved in neurodegeneration |
EGFR | 5.6 | Weak inhibitory effect |
JAK1 | 4.4 | Weak inhibitory effect |
CDK4 | <5.0 | Insignificant inhibition |
Inhibition of TGM2
Research has shown that this compound effectively inhibits TGM2, which plays a role in neurodegenerative diseases by facilitating protein crosslinking. In vitro studies demonstrate that this compound binds tightly to TGM2, with its metabolite ZM449829 exhibiting even greater potency (IC50 = 5 nM) . The compound's action is thought to involve a thiol-dependent mechanism, which is consistent with the reduction of disulfide bonds that activate TGM2.
Impact on Cell Migration and Wound Healing
In cellular models, this compound has been shown to significantly reduce the migration and invasion of cancer cells by blocking CCL19-induced phosphorylation of JAK3. This effect parallels that observed with CCR7 antibodies, suggesting potential applications in cancer treatment where cell migration is a factor .
Case Studies
In a study involving rheumatoid arthritis (RA) cells, this compound combined with curcumol was found to suppress CD4(+) T cell proliferation and induce apoptosis through inhibition of Jak3-STAT5 signaling pathways . Furthermore, in a Drosophila model expressing polyglutamine, this compound improved survival rates, highlighting its potential as a therapeutic agent for neurodegenerative conditions .
Safety and Efficacy
While this compound shows promising biological activity, its safety profile remains under investigation. The compound breaks down in neutral buffers to form ZM449829, which retains similar inhibitory properties but may have different pharmacokinetics . Ongoing studies are essential to fully understand the long-term effects and therapeutic window of this compound.
Propiedades
IUPAC Name |
3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22/h3-13,16,18H,14-15,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSASWRWALCMOQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017205 | |
Record name | ZM 39923 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273727-89-2 | |
Record name | ZM-39923 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273727892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZM-39923 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17064 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZM 39923 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZM-39923 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ZX82000S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.